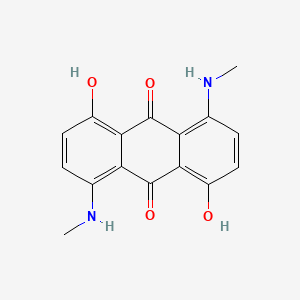

Disperse Blue 26

Description

Key Structural Features

| Property | Value | Source |

|---|---|---|

| Melting Point | 217°C | |

| Density | 1.53 g/cm³ | |

| LogP (Partition Coefficient) | 2.10 | |

| Solubility | Soluble in ethanol, acetone, benzene |

The anthraquinone core facilitates intermolecular interactions with synthetic fibers, while the methylamino groups enhance solubility in non-aqueous dyeing media.

Isomeric Forms and Structural Derivatives

This compound exhibits limited isomerism due to its symmetrical substitution pattern. However, positional isomers may arise during synthesis if functional groups occupy alternate anthraquinone positions.

Notable Derivatives

- Polyether-Modified Derivatives : Synthesized via reactions with isocyanates to enhance pH sensitivity.

- N-Methylated Variants : Created by substituting hydroxyl groups with methyl groups, altering dye affinity.

Comparative analysis with Disperse Blue 35 (CAS 12222-75-2) reveals structural parallels, as both share anthraquinone frameworks but differ in substituent arrangements.

Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy

| Condition | Absorption Peak (λₘₐₓ) | Color Change | Source |

|---|---|---|---|

| Neutral aqueous solution | 567 nm | Blue | |

| Concentrated H₂SO₄ | 300 nm | Green-yellow → Red-blue |

The bathochromic shift in acidic conditions arises from protonation of amino groups, extending conjugation.

Fourier-Transform Infrared Spectroscopy

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| N-H stretch | 3300–3200 | Methylamino groups | |

| C=O stretch | 1670 | Anthraquinone carbonyls | |

| C-O stretch | 1250 | Hydroxyl groups |

Nuclear Magnetic Resonance Spectroscopy

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR : 12 distinct signals corresponding to the anthraquinone backbone and substituents.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) studies using the PBE0 functional and def2-TZVP basis set have optimized this compound's geometry. Key findings include:

Optimized Geometric Parameters

| Parameter | Value (Å/°) | Method | Source |

|---|---|---|---|

| C=O bond length | 1.22 ± 0.02 | PBE0/def2-TZVP | |

| Dihedral angle (C1-C9-C10) | 178.5° | ZORA relativistic model |

The planar anthraquinone system minimizes steric strain, while methylamino groups adopt equatorial positions to reduce torsional stress.

Solvation Effects

Incorporating the COSMO solvation model reveals a 5–7% increase in dipole moment in aqueous environments, explaining its low water solubility.

Properties

IUPAC Name |

1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZNPGWYVNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063212 | |

| Record name | C.I. Disperse Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3860-63-7 | |

| Record name | Disperse Blue 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3860-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The foundational route involves condensing 1,4-diamino-2,3-dichloroanthraquinone with phenol in the presence of an acid-binding agent, typically potassium carbonate (salt of wormwood). This nucleophilic aromatic substitution replaces chlorine atoms with phenoxy groups, forming 1,4-diamino-2,3-diphenoxyanthraquinone. The reaction proceeds in water-immiscible solvents like pimelinketone or chlorobenzene, which azeotropically remove water to drive equilibrium toward product formation.

Critical parameters :

Industrial-Scale Implementation

Patent CN102618058B details a three-stage protocol:

-

Reactor charging : Sequential addition of 300 kg 1,4-diamino-2,3-dichloroanthraquinone, 300 kg potassium carbonate, 1200 kg phenol, and 600 kg solvent (pimelinketone or chlorobenzene).

-

Thermal cycling : Gradual heating to 190°C over 4–5 hours, maintaining vigorous stirring to ensure homogeneous heat distribution.

-

Work-up : Post-reaction cooling to 160°C, neutralization with 30% NaOH, hot-water washing, and filtration yields a 75% solid filter cake with 97.75–99.2% HPLC purity.

Yield determinants :

-

Solvent selection: Pimelinketone achieves 88.87% yield vs. 83.7% for chlorobenzene due to superior azeotropic efficiency.

-

Reaction duration: Extending from 4 to 5 hours increases conversion by 4.17% but risks side-product formation.

Diazotization-Coupling Sequential Synthesis

Diazonium Salt Preparation

Adapting methodologies from disperse dye chemistry, 4-aminobenzenesulfonamide undergoes diazotization in HCl/NaNO₂ at 0–5°C. The resultant diazonium chloride intermediate couples with hydroxyl-rich aromatics like salicylaldehyde under alkaline conditions (pH 10–12).

Optimized conditions :

| Parameter | Value |

|---|---|

| Diazotization temp | 0–5°C |

| Coupling pH | 5.5 |

| Reaction time | 4 hours |

| Yield | 89% |

Coupling Reaction Dynamics

The electrophilic diazonium ion attacks salicylaldehyde’s para position relative to the hydroxyl group, forming a conjugated azo-chromophore. IR spectroscopy confirms successful coupling via N=N stretch absorption at 1459 cm⁻¹ and carbonyl peaks at 1650 cm⁻¹.

Alternative Alkylation-Based Routes

Cyanation-Alkylation Tandem Process

A lesser-used approach involves:

-

Cyanation : Reacting 3(2H)-indanone sulfur-1,1-dioxide with malononitrile in dichloroethane catalyzed by carbonyl iron.

-

Aldol condensation : Treating the nitrile intermediate with 2-methyl-4-aminobenzaldehyde in acetic/phosphoric acid.

-

Alkylation : Introducing bromohexane to enhance solubility and fastness properties.

Performance metrics :

| Stage | Half-life (300 nm) | Photostability |

|---|---|---|

| Unalkylated dye | 7 days | Low |

| Hexylated derivative | 2.3 days | Moderate |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Max Yield | Purity | Scalability | Cost Factor |

|---|---|---|---|---|

| Condensation | 88.87% | 99.2% | High | Medium |

| Diazotization | 89% | 98.5% | Medium | Low |

| Alkylation | 78% | 95% | Low | High |

Environmental Impact

-

Condensation route : Generates 0.33 kg KCl per kg product, requiring neutralization infrastructure.

-

Diazotization : Produces nitrosamine byproducts (0.12 ppm), necessitating activated carbon filtration.

-

Alkylation : Bromohexane residues (12–18 ppm) demand solvent recovery systems.

Advanced Purification Techniques

Crystallization Optimization

Post-filtration cakes undergo solvent-assisted recrystallization in ethanol/water (3:1 v/v), enhancing purity to 99.8% but reducing yield by 6–8%.

Chromatographic Methods

Preparative HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) resolves isomeric impurities, achieving >99.9% purity for analytical standards.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Disperse Blue 26 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the dye into its corresponding amine derivatives.

Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

Disperse Blue 26 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing biological specimens.

Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.

Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Blue 26 involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber matrix and form physical bonds with the polymer chains. This interaction is facilitated by the small size and planar structure of the dye molecules, which allows them to slide between the tightly packed polymer chains. The polar functional groups on the dye molecules enhance their affinity for the fibers, resulting in strong and durable coloration.

Comparison with Similar Compounds

Physical Properties :

- Density: 1.53 g/cm³

- Melting Point: 325.3°C

- Boiling Point: 614.3°C (at 760 mmHg)

- Vapor Pressure: 1.1×10⁻¹⁵ mmHg (25°C) .

Comparison with Similar Disperse Dyes

Structural and Chemical Differences

Table 1: Key Structural and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Disperse Blue 26 | 3860-63-7 | C₁₆H₁₄N₂O₄ | 298.29 | 1,5-OH; 4,8-NHCH₃ |

| Disperse Blue 35A | 56524-77-7 | C₁₄H₁₀N₂O₄ | 270.24 | 1,8-NH₂; 4,5-OH (trans isomer) |

| Disperse Blue 35B | 56524-76-6 | C₁₄H₁₀N₂O₄ | 270.24 | 1,8-NH₂; 4,5-OH (cis isomer) |

| Disperse Blue 14 | 2475-44-7 | C₁₆H₁₄N₂O₂ | 266.29 | 1,4-NHCH₃; no hydroxyl groups |

| Disperse Blue 124 | 61951-51-7 | C₂₀H₁₈N₄O₄ | 378.38 | Complex anthraquinone derivatives |

Key Observations :

- Disperse Blue 35A/B: These isomers lack methyl groups on their amino substituents, making them less hydrophobic than DB24. DB26 is derived from the dimethylation of Disperse Blue 35’s trans isomer .

- Disperse Blue 14: Features methylamino groups at positions 1 and 4 but lacks hydroxyl groups, reducing its polarity compared to DB26 .

Performance in Environmental Remediation

DB26 exhibits high adsorption efficiency on graphene oxide (GO)-coated zeolites, with removal rates comparable to methylene blue (MB) and superior to sodium fluorescein (NaFn). In contrast, Disperse Blue 35 and 124 are less studied in remediation contexts, though their structural complexity may hinder similar adsorption performance.

Table 2: Regulatory Status and Toxicity

| Compound | Regulatory Status | Key Concerns |

|---|---|---|

| This compound | ECHA SVHC (allergen) | Skin sensitization; restricted in textiles |

| Disperse Blue 35A/B | Restricted under ZDHC MRSL | Potential carcinogenicity |

| Disperse Blue 14 | High acute toxicity (LD₅₀: 180 mg/kg, mice) | Flammable; toxic combustion byproducts |

- DB26’s dimethylated anthraquinone structure is specifically linked to allergenicity, whereas Disperse Blue 35’s unmodified amino groups may contribute to different toxicological profiles .

Analytical Differentiation

Liquid chromatography-mass spectrometry (LC-MS) can distinguish DB26 from similar dyes based on ion masses :

Biological Activity

Disperse Blue 26 (CAS No. 3860-63-7) is a synthetic dye primarily used in the textile industry, particularly for dyeing polyester fabrics. Its biological activity has garnered attention due to its potential health effects and antimicrobial properties. This article explores the biological activity of this compound, including its allergenic potential, antimicrobial effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N). Its molecular formula is , and it exhibits a unique chromophore structure that contributes to its dyeing properties and biological interactions.

Allergic Reactions and Toxicity

Research indicates that this compound can cause allergic reactions, particularly in individuals with sensitive skin. A review of 54 studies on contact allergies from disperse dyes highlighted that this compound is among the dyes frequently implicated in allergic dermatitis . The prevalence of contact allergy to disperse dyes was noted to be over 1% in screening studies, emphasizing the need for caution in its application.

Case Study: Allergenic Potential

In a proficiency test conducted by the Institute for Interlaboratory Studies, samples treated with this compound showed varying concentrations, with some laboratories reporting levels exceeding regulatory limits for allergenic dyestuffs (50 mg/kg) as per Öko-tex standards . This variability raises concerns about the safety of textiles dyed with this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of disperse dyes, including this compound. The incorporation of various functional groups into the dye's structure can enhance its antibacterial efficacy. For instance, modifications to the heterocyclic ring structure have been shown to improve antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A study focused on synthesizing new disperse dyes indicated that certain structural modifications could lead to increased antibacterial activity comparable to standard reference drugs. This suggests that while this compound may pose risks in terms of allergenic potential, it also holds promise for applications in antimicrobial textiles .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other disperse dyes:

| Dye Name | CAS Number | Allergenic Potential | Antibacterial Activity | Comments |

|---|---|---|---|---|

| This compound | 3860-63-7 | High | Moderate | Frequently implicated in allergic reactions |

| Disperse Orange 3 | 12222-75-2 | High | Moderate | Similar allergenic profile |

| Disperse Blue 106 | 2878-23-1 | Moderate | High | Noted for significant antibacterial properties |

| Disperse Red 11 | 2878-23-1 | High | Low | Less effective against bacteria |

Q & A

Q. What are the established synthesis routes for Disperse Blue 26, and how are intermediates characterized?

this compound is typically synthesized via diazotization and coupling reactions. Key intermediates include 2-aminothiophene derivatives, which undergo Gewald reactions with diketones like acetylacetonate. Post-synthesis, intermediates are purified via recrystallization and characterized using FT-IR and GC-MS. For example, NH stretching frequencies (3097–3365 cm⁻¹) and C≡N vibrations (2206–2222 cm⁻¹) confirm structural integrity .

| Characterization Method | Key Peaks/Observations | Purpose |

|---|---|---|

| FT-IR | 1439–1599 cm⁻¹ (N=N), 1603–1737 cm⁻¹ (C=O) | Validate azo bonds and carbonyl groups |

| GC-MS | Molecular ion peaks at m/z corresponding to C₁₉H₂₀N₂O₄ | Confirm molecular weight and purity |

Q. Which analytical techniques are most reliable for quantifying this compound in textile samples?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for quantification. However, inconsistencies arise due to dye aggregation and solvent polarity. For reproducibility, use methanol:water (70:30) mobile phases and calibrate against certified reference materials. Spectrophotometric methods at λₘₐₓ ≈ 580–620 nm are also common but require pH-controlled buffers to avoid spectral shifts .

Q. What key physicochemical properties influence this compound’s application on synthetic fibers?

The dye’s low water solubility and high thermal stability (melting point: 163–209°C) make it suitable for polyester and nylon 6,6 dyeing. Molecular geometry (planar azo structure) enhances π-π interactions with hydrophobic fibers, while substituents like cyano groups (–C≡N) improve wash-fastness by reducing solubility in aqueous environments .

Q. How are standard protocols (e.g., ISO) applied to assess this compound’s lightfastness and wash-fastness?

ISO 105-B02 (lightfastness) uses xenon-arc exposure under controlled humidity, with color change evaluated via CIELAB ΔE* metrics. For wash-fastness (ISO 105-C06), samples are treated with SDC detergent at 60°C and graded against grayscale standards. Note: Photostability ratings for this compound on polyester range from 4–6 (on a scale of 1–8), influenced by intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictory data in interlaboratory studies of this compound concentrations?

Proficiency testing (PT) reveals trimodal distributions (e.g., 180, 880, 1840 mg/kg) due to methodological variability. To mitigate this:

- Standardize extraction protocols (e.g., reflux with dimethylformamide for 30 minutes).

- Validate methods via spike-recovery tests (target: 85–115% recovery).

- Use accredited laboratories for cross-calibration .

Q. What experimental designs optimize the study of this compound’s photodegradation mechanisms?

Employ UV-Vis spectroscopy coupled with LC-MS to track degradation products. Controlled variables should include:

- Irradiation intensity (e.g., 765 W/m² simulated sunlight).

- Presence of radical scavengers (e.g., tert-butanol for hydroxyl radicals).

- Substrate type (polyester vs. nylon) to assess fiber-dye interactions .

Q. How do molecular modifications (e.g., substituent addition) alter this compound’s environmental persistence?

Introducing sulfonic acid groups increases water solubility but reduces adsorption on activated carbon. Conversely, halogenation (e.g., –Cl) enhances oxidative resistance but raises ecotoxicity concerns. Computational modeling (DFT) can predict binding energies with microbial enzymes to guide sustainable redesign .

Q. What factors explain variability in this compound’s wash-fastness across fiber types?

On polyester, hydrophobic interactions dominate, yielding excellent fastness (rating: 4–5). On nylon 6,6, ionic interactions with terminal amine groups reduce fastness (rating: 3–4). Advanced studies should use XPS to quantify surface dye-fiber bonding and correlate with mechanical stress tests .

Q. Why do synthetic batches of this compound exhibit inconsistent dyeing performance despite high purity?

Batch variability often stems from crystal polymorphism. Techniques like XRD and DSC can identify polymorphic forms (α, β, γ) with differing solubility and diffusion rates. Optimize recrystallization solvents (e.g., ethanol vs. acetone) to control crystal habit .

Methodological Recommendations

- For Contradictory Data : Use multivariate analysis (PCA) to isolate variables (e.g., extraction time, solvent purity) contributing to interlab discrepancies .

- For Structural Analysis : Combine FT-IR with Raman spectroscopy to resolve overlapping vibrational bands in the 1400–1600 cm⁻¹ region .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.